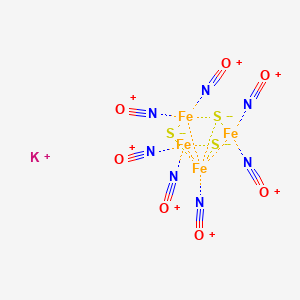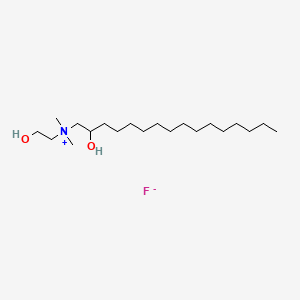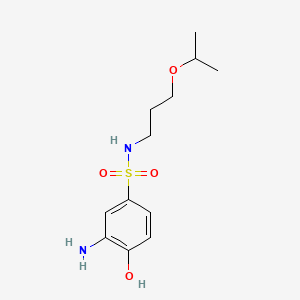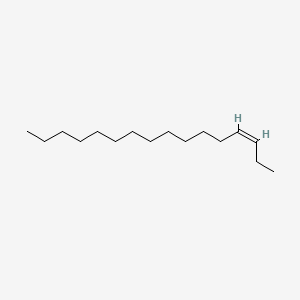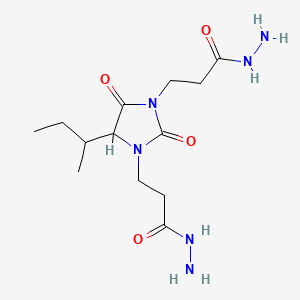
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a complex organic compound that belongs to the class of imidazolidines Imidazolidines are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of a sec-butyl group and two propionohydrazide groups attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. One common method involves the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of efficient catalysts and solvents is crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium, rhodium.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s hydrazide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A simpler imidazolidine derivative with similar structural features.
Pyrrolidine-2,5-dione: Another five-membered heterocyclic compound with different substituents.
Hydrazide derivatives: Compounds containing hydrazide groups with varying substituents.
Uniqueness
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is unique due to the presence of both sec-butyl and propionohydrazide groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
88122-27-4 |
|---|---|
Molecular Formula |
C13H24N6O4 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
3-[5-butan-2-yl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C13H24N6O4/c1-3-8(2)11-12(22)19(7-5-10(21)17-15)13(23)18(11)6-4-9(20)16-14/h8,11H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
InChI Key |
GPSHMCXZBWXXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



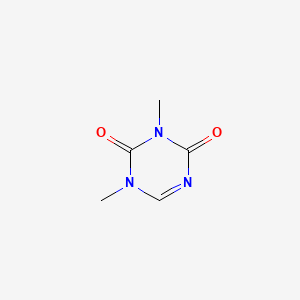
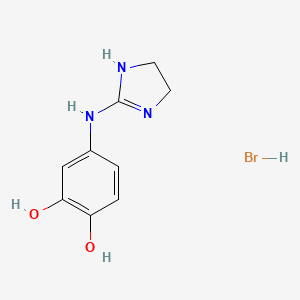
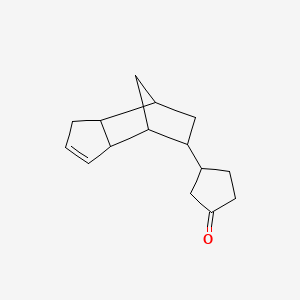
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)


